Deltamethrinic acid Deltamethrinic acid Cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organobromine compound consisting of cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position. It is an organobromine compound and a monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 72691-18-0
VCID: VC0041718
InChI: InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
SMILES: CC1(C(C1C(=O)O)C=C(Br)Br)C
Molecular Formula: C₈H₁₀Br₂O₂
Molecular Weight: 297.97

Deltamethrinic acid

CAS No.: 72691-18-0

Cat. No.: VC0041718

Molecular Formula: C₈H₁₀Br₂O₂

Molecular Weight: 297.97

* For research use only. Not for human or veterinary use.

Deltamethrinic acid - 72691-18-0

Specification

CAS No. 72691-18-0
Molecular Formula C₈H₁₀Br₂O₂
Molecular Weight 297.97
IUPAC Name (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
SMILES CC1(C(C1C(=O)O)C=C(Br)Br)C

Introduction

Chemical Structure and Properties

Deltamethrinic acid is structurally characterized as (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. This compound forms the acid portion of deltamethrin, which is completed when esterified with cyano(3-phenoxyphenyl)methanol . The molecular structure features a cyclopropane ring with a carboxylic acid group and a dibromoethenyl substituent.

Physical Properties

Deltamethrinic acid exhibits specific physical characteristics that influence its behavior in various environments and applications. The compound has limited water solubility but is soluble in organic solvents such as acetone and methanol. Its acidity profile is notable, with specifications indicating that derivatives in formulations maintain pH ranges between 4.5 and 7.5 .

Stereochemistry

The stereochemical configuration of deltamethrinic acid is critical to its biological activity. The compound specifically exhibits the (1R,3R) configuration at the cyclopropane ring, which is essential for its insecticidal properties when incorporated into deltamethrin. This stereochemistry must be carefully controlled during synthesis to ensure biological efficacy .

Relationship to Deltamethrin

Deltamethrinic acid serves as the acidic component in the structure of deltamethrin, one of the most widely used pyrethroid insecticides globally.

Structural Integration

Deltamethrin is formed through an esterification reaction between deltamethrinic acid and cyano(3-phenoxyphenyl)methanol. The full chemical name of deltamethrin reflects this relationship: [cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate . This structural relationship is fundamental to understanding how deltamethrinic acid contributes to the insecticidal properties of deltamethrin.

Comparative Activity

While deltamethrin demonstrates potent insecticidal activity, deltamethrinic acid itself shows reduced biological activity before esterification. The transformation into deltamethrin significantly enhances the compound's ability to interact with insect nervous systems, highlighting the importance of the ester formation in activating its insecticidal properties.

Synthesis and Production Methods

The synthesis of deltamethrinic acid involves several complex chemical processes that must carefully control stereochemistry to ensure product efficacy.

Laboratory Synthesis

Laboratory synthesis of deltamethrinic acid typically begins with precursors derived from chrysanthemic acid, involving reactions with 2,2-dibromoethyl compounds to create the characteristic dibromoethenyl group. The synthesis pathway must carefully maintain the (1R,3R) stereochemistry at the cyclopropane ring to ensure the desired biological activity in the final compound .

Industrial Production Considerations

Industrial-scale production of deltamethrinic acid faces challenges related to stereochemical control and purity. Manufacturers employ specialized catalysts and reaction conditions to maintain the correct stereochemistry while maximizing yield and purity. The industrial synthesis typically includes careful purification steps to ensure the final product meets stringent quality standards for use in insecticide formulations .

Applications and Uses

Deltamethrinic acid finds its primary application as a precursor in the synthesis of deltamethrin insecticides, which are extensively used in agricultural, public health, and domestic settings.

Agricultural Applications

As the precursor to deltamethrin, deltamethrinic acid indirectly contributes to agricultural pest management systems worldwide. Deltamethrin formulations are utilized to control a wide range of insect pests that affect various crops, demonstrating the indirect agricultural significance of deltamethrinic acid in global food production systems.

Public Health Applications

Deltamethrin derived from deltamethrinic acid plays a significant role in public health interventions, particularly in vector control programs targeting disease-carrying insects. Its effectiveness against mosquitoes that transmit malaria, dengue, and other vector-borne diseases underscores the indirect contribution of deltamethrinic acid to global public health initiatives.

Toxicological Profile

Understanding the toxicological properties of deltamethrinic acid is essential for assessing safety concerns related to its production and use in synthesizing deltamethrin.

Mammalian Toxicity

While specific toxicity data for deltamethrinic acid itself is limited in the available search results, we can gain insights from the toxicity profile of deltamethrin. Deltamethrin shows significant acute toxicity in laboratory animals, with oral LD50 values ranging from 9-139 mg/kg in rats and 19-34 mg/kg in mice . This suggests that deltamethrinic acid and its derivatives require careful handling to minimize exposure risks.

Environmental Fate and Ecotoxicology

The environmental behavior of deltamethrinic acid requires consideration in ecological risk assessments. Deltamethrin, its esterified product, is classified as very toxic to aquatic life with long-lasting effects (H410) , indicating that deltamethrinic acid and its derivatives demand appropriate environmental stewardship to prevent adverse ecological impacts.

Biochemical Mechanisms

The biochemical interactions of deltamethrinic acid and its derivatives provide insights into their mode of action and potential physiological effects.

Mechanism of Action

When incorporated into deltamethrin, deltamethrinic acid contributes to a mode of action that primarily targets the nervous system of insects. The esterified compound interacts with voltage-gated sodium channels in insect nerve membranes, disrupting normal nerve function and leading to paralysis and death in target insects.

Metabolic Pathways

Metabolism of deltamethrinic acid-derived compounds involves several pathways including hydrolysis, oxidation, and conjugation. In mammals, deltamethrin undergoes ester hydrolysis, which can release derivatives of deltamethrinic acid. These metabolic processes are important for understanding the fate of these compounds in biological systems and their potential for bioaccumulation .

Research Findings and Clinical Implications

Current research on deltamethrinic acid and its derivatives reveals important implications for human health and environmental safety.

Oxidative Stress Studies

Research on deltamethrin, the esterified product of deltamethrinic acid, indicates significant potential to induce oxidative stress in mammalian systems. Studies show that deltamethrin administration in rats significantly increases thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, while decreasing the activities of antioxidant enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD) .

Biochemical Alterations

Exposure to deltamethrin has been associated with significant biochemical alterations in experimental models. Research findings demonstrate that deltamethrin significantly increases plasma total lipid, cholesterol, triglyceride, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) levels, while decreasing high-density lipoprotein (HDL) levels . These findings suggest potential metabolic disruption associated with deltamethrinic acid-derived compounds.

Protective Interventions

Research has identified potential protective measures against the adverse effects of deltamethrinic acid-derived compounds. Studies indicate that vitamin E supplementation can alleviate the harmful effects of deltamethrin on biochemical parameters, lipid peroxidation, and enzyme activities in rats . This suggests possible mitigation strategies for exposure to deltamethrinic acid derivatives.

Analytical Methods

The detection and quantification of deltamethrinic acid and its derivatives require sophisticated analytical techniques for various applications.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) represents a primary method for detecting deltamethrinic acid and its derivatives in environmental and biological samples. This technique allows for the identification and quantification of these compounds based on their characteristic mass spectral fragmentation patterns.

Quality Control Parameters

Quality control for deltamethrinic acid and its derivatives involves specific physical and chemical parameters. For deltamethrin formulations, these include specifications for acidity (maximum 20 g/kg calculated as H2SO4), wettability (complete wetting in 1 minute without swirling), wet sieve test (maximum 1% retained on a 75 μm test sieve), and suspensibility (minimum 70% after 30 minutes in CIPAC Standard Water D at 30 ± 2°C) .

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